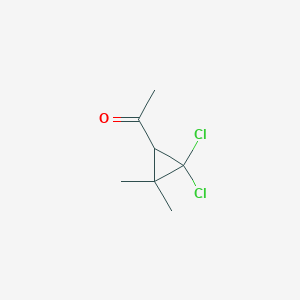
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one is a chemical compound characterized by a cyclopropyl group with two chlorine atoms and two methyl groups attached to one of the carbons, and an ethanone group attached to the second carbon of the cyclopropyl ring
Métodos De Preparación
The synthesis of 1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one typically involves the reaction of 2,2-dichloro-3,3-dimethylcyclopropane with ethanone under specific conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogen substitution reactions can occur with nucleophiles such as hydroxide ions or amines, leading to the formation of substituted cyclopropyl ethanones.
Aplicaciones Científicas De Investigación
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparación Con Compuestos Similares
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one can be compared with similar compounds such as:
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)butane: This compound has a butane group instead of an ethanone group, leading to different chemical properties and applications.
1-(2,2-Dimethylcyclopropyl)ethan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
3591-54-6 |
|---|---|
Fórmula molecular |
C7H10Cl2O |
Peso molecular |
181.06 g/mol |
Nombre IUPAC |
1-(2,2-dichloro-3,3-dimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10Cl2O/c1-4(10)5-6(2,3)7(5,8)9/h5H,1-3H3 |
Clave InChI |
MKLLRTOJKHMFRE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C(C1(Cl)Cl)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


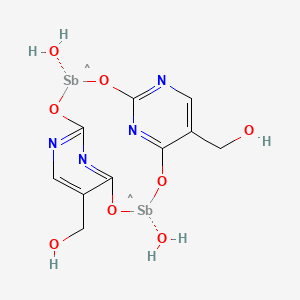
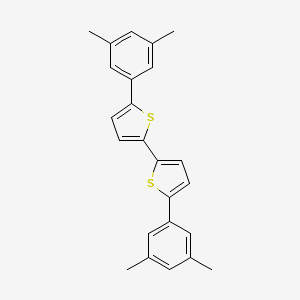
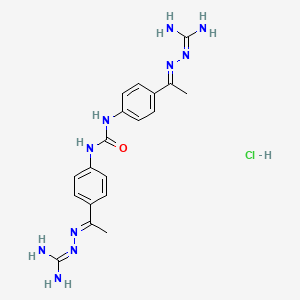
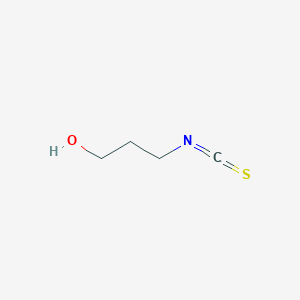
![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)

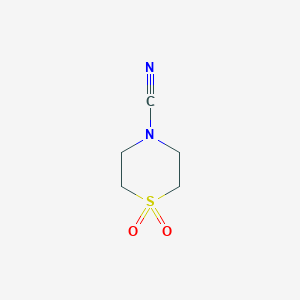
![10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B14140993.png)
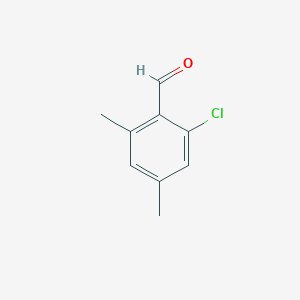
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
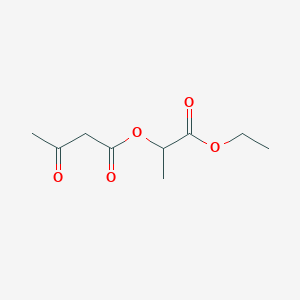
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)
